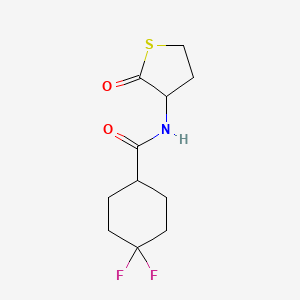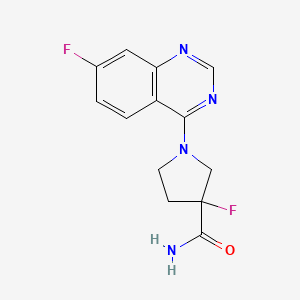
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexane carboxamide core: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Incorporation of the thiolane ring: The thiolane ring is introduced through a cyclization reaction involving a suitable precursor, such as a thiol or a thioester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiolane ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or reduced thiolane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of 4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins, while the thiolane ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide: shares similarities with other fluorinated carboxamides and thiolane-containing compounds.
This compound: is compared with compounds like this compound and this compound.
Uniqueness
The presence of both fluorine atoms and a thiolane ring in this compound distinguishes it from other compounds. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H15F2NO2S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
4,4-difluoro-N-(2-oxothiolan-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H15F2NO2S/c12-11(13)4-1-7(2-5-11)9(15)14-8-3-6-17-10(8)16/h7-8H,1-6H2,(H,14,15) |
InChIキー |
MKBYICDAAMQEDE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)NC2CCSC2=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B15113611.png)
![4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113615.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)

![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15113644.png)
![3,5-Dimethyl-4-({5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole](/img/structure/B15113658.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15113681.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15113683.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15113693.png)
